molecular formula C10H16N2O B115334 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide CAS No. 143463-84-7

5-sec-Butyl-2,3-dimethylpyrazine 1-oxide

Cat. No. B115334
CAS RN: 143463-84-7
M. Wt: 180.25 g/mol
InChI Key: HFMLNGVTDQWLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-sec-Butyl-2,3-dimethylpyrazine 1-oxide, also known as BDMPO, is a commonly used chemical in scientific research. It is a fluorescent probe that is used to detect and measure reactive oxygen species (ROS) and other free radicals in biological systems. BDMPO has a unique structure that allows it to react with ROS and produce a fluorescent signal that can be easily detected and measured.

Mechanism of Action

5-sec-Butyl-2,3-dimethylpyrazine 1-oxide reacts with ROS and other free radicals to produce a fluorescent signal that can be detected and measured. The mechanism of action of this compound involves the reaction of the peroxy radical with the pyrazine ring, producing a highly fluorescent product. The fluorescence of this compound is dependent on the concentration of ROS and other free radicals in the system, making it an excellent tool for measuring oxidative stress and other biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in biological systems. It has been shown to protect against oxidative stress and inflammation, and to have anti-cancer properties. This compound has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide is its high sensitivity and specificity for detecting ROS and other free radicals in biological systems. It is also relatively easy to use and can be applied to a variety of biological samples, including cells, tissues, and body fluids. However, there are some limitations to the use of this compound in lab experiments. For example, it can be affected by the presence of other fluorescent compounds in the sample, and its fluorescence can be quenched by high concentrations of ROS. Additionally, this compound can be toxic to cells at high concentrations, and care must be taken to ensure that it is used safely and appropriately in lab experiments.

Future Directions

There are many potential future directions for research involving 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide. One area of interest is the development of new fluorescent probes that are more sensitive and specific for detecting ROS and other free radicals in biological systems. Another area of interest is the use of this compound in clinical settings, such as the diagnosis and treatment of diseases that involve oxidative stress and inflammation. Finally, there is a need for further research into the biochemical and physiological effects of this compound, particularly in relation to its potential therapeutic applications.

Synthesis Methods

5-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylpyrazine with butyl hydroperoxide, or the reaction of 2,3-dimethylpyrazine with tert-butyl hydroperoxide. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard chemical techniques.

Scientific Research Applications

5-sec-Butyl-2,3-dimethylpyrazine 1-oxide is widely used in scientific research as a fluorescent probe for detecting and measuring ROS and other free radicals in biological systems. It has been used to study a variety of biological processes, including oxidative stress, inflammation, and cell signaling. This compound has also been used to study the effects of antioxidants and other compounds on ROS levels in cells and tissues.

properties

CAS RN

143463-84-7

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-butan-2-yl-2,3-dimethyl-1-oxidopyrazin-1-ium

InChI

InChI=1S/C10H16N2O/c1-5-7(2)10-6-12(13)9(4)8(3)11-10/h6-7H,5H2,1-4H3

InChI Key

HFMLNGVTDQWLQD-UHFFFAOYSA-N

SMILES

CCC(C)C1=C[N+](=C(C(=N1)C)C)[O-]

Canonical SMILES

CCC(C)C1=C[N+](=C(C(=N1)C)C)[O-]

Origin of Product

United States

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